

# 2,4-Dichloro-6-methoxypyrimidine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,4-Dichloro-6-methoxypyrimidine

Cat. No.: B105707

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dichloro-6-methoxypyrimidine**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Abstract

**2,4-Dichloro-6-methoxypyrimidine** is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, characterized by an electron-deficient pyrimidine core and two differentially reactive chlorine substituents, make it a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its core molecular profile, details a robust synthesis protocol with mechanistic insights, explores its chemical reactivity and strategic applications in drug discovery, and outlines essential safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

## Core Molecular Profile and Physicochemical Properties

The pyrimidine ring is a fundamental structural motif in numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.<sup>[1]</sup> Its inherent ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has cemented its importance in drug design.<sup>[1]</sup> **2,4-Dichloro-6-methoxypyrimidine** capitalizes on this privileged scaffold, offering specific functional handles for chemical elaboration.

The molecule's reactivity is governed by the interplay of its structural features. The two nitrogen atoms in the pyrimidine ring act as electron sinks, rendering the ring electron-deficient and susceptible to nucleophilic attack. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, providing reactive sites for nucleophilic aromatic substitution (SNAr). The methoxy group at the C6 position, being an electron-donating group, subtly modulates the reactivity of the ring. This precise arrangement of functional groups allows for selective and sequential substitution reactions, a highly desirable trait for building libraries of compounds in drug discovery campaigns.

Table 1: Physicochemical Properties of **2,4-Dichloro-6-methoxypyrimidine**

Property	Value	Source
IUPAC Name	2,4-dichloro-6-methoxypyrimidine	[2]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O	[2][3]
Molecular Weight	179.00 g/mol	[2][3]
CAS Number	43212-41-5	[2][3]
Canonical SMILES	COCl=CC(=NC(=N1)Cl)Cl	[2]
InChIKey	ZSNZDRHTTWBNGI-UHFFFAOYSA-N	[2]
Synonyms	6-methoxy-2,4-dichloropyrimidine	[3]

## Synthesis and Mechanistic Insights

The synthesis of **2,4-dichloro-6-methoxypyrimidine** is typically achieved through the chlorination of its corresponding dihydroxy precursor. This transformation is a cornerstone of pyrimidine chemistry, enabling access to the highly reactive dichloro intermediates from more stable and accessible starting materials.

## Expertise in Practice: The Choice of Chlorinating Agent

Phosphorus oxychloride ( $\text{POCl}_3$ ) is the reagent of choice for this type of transformation. Its efficacy stems from its ability to convert the hydroxyl groups of the tautomeric amide forms of the dihydroxypyrimidine into excellent leaving groups, which are subsequently displaced by chloride ions. The reaction is often performed in the presence of a tertiary amine, such as triethylamine or N,N-dimethylaniline, which acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.

## Protocol: Synthesis of 2,4-Dichloro-6-methoxypyrimidine

This protocol is adapted from established methodologies for the chlorination of hydroxypyrimidines.<sup>[4]</sup>

### Step 1: Reaction Setup

- In a nitrogen-purged reaction flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-5-methoxypyrimidine, a suitable solvent (e.g., toluene), and phosphorus oxychloride.

### Step 2: Addition of Base

- Under agitation, carefully add an alkaline substance such as triethylamine to the mixture. The molar ratio of base to the starting pyrimidine is typically between 1.0 and 1.5 to 1.<sup>[4]</sup>

### Step 3: Heating and Reflux

- Heat the reaction mixture to reflux (approximately 100-160 °C, depending on the solvent) and maintain for 2-6 hours until the reaction is complete, as monitored by TLC or LC-MS.<sup>[4]</sup>

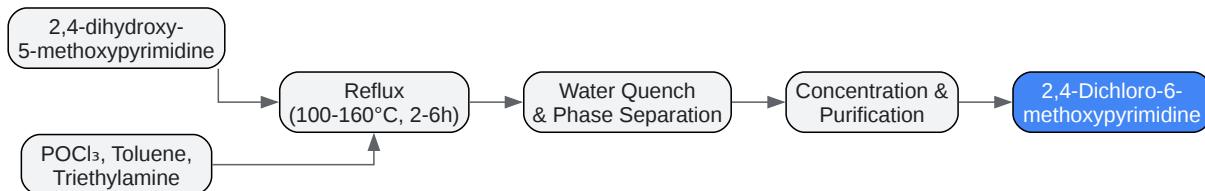
### Step 4: Quenching and Workup

- Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess phosphorus oxychloride.
- Separate the organic layer. The aqueous layer is then extracted again with the solvent to ensure complete recovery of the product.

### Step 5: Isolation and Purification

- Combine the organic layers and concentrate under reduced pressure to yield the crude product. The final product can be further purified by recrystallization or column chromatography to achieve high purity (typically 98-99%).<sup>[4]</sup>

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2,4-Dichloro-6-methoxypyrimidine**.

## Chemical Reactivity and Strategic Applications

The synthetic utility of **2,4-dichloro-6-methoxypyrimidine** lies in the sequential and selective displacement of its two chlorine atoms. Generally, in 2,4-dichloropyrimidines, the chlorine at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position. This differential reactivity allows for a controlled, stepwise introduction of different functional groups, which is a powerful strategy in drug design.

## Application in Drug Discovery

This scaffold is an important intermediate for compounds targeting a range of diseases. For example, the related 2,4-dichloro-6-methylpyrimidine is a key starting material for synthesizing selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), which are used in the treatment of non-small cell lung cancer.<sup>[5]</sup> The dichloropyrimidine core allows for the introduction of different amine-containing groups at the C2 and C4 positions to optimize binding affinity and selectivity for the target kinase. Similarly, **2,4-dichloro-6-methoxypyrimidine** is a precursor for potent anti-tumor agents and herbicides.<sup>[4]</sup>

## Generalized Reaction Scheme

The following diagram illustrates a generalized strategy for elaborating the **2,4-dichloro-6-methoxypyrimidine** core. A first nucleophile (Nu1) is introduced, typically at the more reactive C4 position. A second, different nucleophile (Nu2) can then be introduced at the C2 position, often requiring more forcing conditions.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-6-methoxypyrimidine | C5H4Cl2N2O | CID 3824509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4-Dichloro-6-methoxypyrimidine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105707#2-4-dichloro-6-methoxypyrimidine-molecular-weight-and-formula>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)